molecular formula C14H11IO2 B2934847 Methyl 4-iodo-3-phenylbenzoate CAS No. 1234482-33-7

Methyl 4-iodo-3-phenylbenzoate

Cat. No.: B2934847
CAS No.: 1234482-33-7
M. Wt: 338.144
InChI Key: OWGMQQXBFIBMPE-UHFFFAOYSA-N
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Description

Methyl 4-iodo-3-phenylbenzoate is an organic compound with the molecular formula C14H11IO2. It is a derivative of benzoic acid, where the hydrogen atom at the fourth position of the benzene ring is replaced by an iodine atom, and the carboxyl group is esterified with a methyl group. This compound is known for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-iodo-3-phenylbenzoate can be synthesized through various methods. One common approach involves the iodination of methyl 3-phenylbenzoate. This process typically uses iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under acidic conditions to introduce the iodine atom at the desired position on the aromatic ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-iodo-3-phenylbenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids or esters.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under appropriate conditions to replace the iodine atom.

    Suzuki-Miyaura Coupling: Palladium catalysts, along with bases like potassium carbonate, are typically used in the presence of a solvent such as tetrahydrofuran.

    Reduction: Lithium aluminum hydride in anhydrous ether is a common reagent for reducing the ester group.

Major Products Formed:

    Substitution Reactions: Products vary depending on the nucleophile used, such as azides or nitriles.

    Cross-Coupling Reactions: Biaryl compounds are commonly formed.

    Reduction Reactions: The corresponding alcohol is produced.

Scientific Research Applications

Methyl 4-iodo-3-phenylbenzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for drug development.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: The compound is involved in the development of new therapeutic agents, especially those targeting specific biological pathways.

    Industry: It is used in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 4-iodo-3-phenylbenzoate depends on the specific reactions it undergoes. In cross-coupling reactions, the iodine atom facilitates the formation of a palladium complex, which undergoes oxidative addition, transmetalation, and reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

    Methyl 4-iodobenzoate: Similar structure but lacks the phenyl group at the third position.

    Methyl 3-iodobenzoate: Iodine atom is at the third position instead of the fourth.

    Methyl 4-bromo-3-phenylbenzoate: Bromine replaces iodine, affecting reactivity and reaction conditions.

Uniqueness: Methyl 4-iodo-3-phenylbenzoate is unique due to the presence of both the iodine atom and the phenyl group, which influence its reactivity and make it particularly useful in cross-coupling reactions. The iodine atom provides a good leaving group, while the phenyl group can participate in π-π interactions, enhancing the compound’s utility in various synthetic applications.

Properties

IUPAC Name

methyl 4-iodo-3-phenylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11IO2/c1-17-14(16)11-7-8-13(15)12(9-11)10-5-3-2-4-6-10/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWGMQQXBFIBMPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)I)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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